REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[S:6][C:7]([CH2:19][CH3:20])=[C:8]([B:10]2[O:14][C:13]([CH3:16])([CH3:15])[C:12]([CH3:18])([CH3:17])[O:11]2)[CH:9]=1)=[O:4].[OH-].[Na+]>CO>[CH2:19]([C:7]1[S:6][C:5]([C:3]([OH:4])=[O:2])=[CH:9][C:8]=1[B:10]1[O:14][C:13]([CH3:16])([CH3:15])[C:12]([CH3:17])([CH3:18])[O:11]1)[CH3:20] |f:1.2|
|
Name
|
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=C(C1)B1OC(C(O1)(C)C)(C)C)CC
|
Name
|
|
Quantity
|
17.7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
17.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 48 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
After hydrolysis
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Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated to half volume (
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Type
|
EXTRACTION
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Details
|
then extracted once with diethyl ether (removes excess bis(pinacolato)diboron from previous reaction)
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Type
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EXTRACTION
|
Details
|
extracted 3× with ethyl acetate
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Type
|
WASH
|
Details
|
washed with brine 2×
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WAIT
|
Details
|
The material was left
|
Type
|
CUSTOM
|
Details
|
to dry
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C=C(S1)C(=O)O)B1OC(C(O1)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |